molecular formula C18H18O5S3 B296065 Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate

Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate

Cat. No. B296065
M. Wt: 410.5 g/mol
InChI Key: KDPLXKVZNUGUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate, also known as DMDD, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. DMDD is a dithiolate complex that has been synthesized through a number of methods, and has been found to exhibit interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not fully understood, but it is believed to involve the interaction of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate with biological molecules such as proteins and enzymes. Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to exhibit interesting biochemical and physiological effects in various studies. In animal studies, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to reduce inflammation and pain, and to inhibit the growth of cancer cells. In human cell studies, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to induce apoptosis in cancer cells, and to inhibit the activity of COX-2.

Advantages and Limitations for Lab Experiments

Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has several advantages for lab experiments, including its stability and solubility in a variety of solvents. However, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is also a highly reactive compound that requires careful handling and storage to avoid degradation. Additionally, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is relatively expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate's potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate and its interactions with biological molecules.

Synthesis Methods

Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate can be synthesized through a number of methods, including the reaction of 4-methoxybenzaldehyde with diethyl malonate, followed by cyclization with sulfur and carbon disulfide. Other methods include the reaction of 4-methoxybenzaldehyde with diethyl oxalate, followed by cyclization with sulfur and carbon disulfide. The synthesis of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is a complex process that requires careful control of reaction conditions and purification methods to obtain a pure and stable product.

Scientific Research Applications

Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to have potential applications in a number of scientific fields. In the field of materials science, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been used as a precursor for the synthesis of metal sulfide nanoparticles. In the field of electrochemistry, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been used as a redox mediator for the electrochemical reduction of carbon dioxide. In the field of biochemistry, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to exhibit interesting biological activities, including anti-inflammatory and anti-cancer properties.

properties

Molecular Formula

C18H18O5S3

Molecular Weight

410.5 g/mol

IUPAC Name

diethyl 7-(4-methoxyphenyl)-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate

InChI

InChI=1S/C18H18O5S3/c1-4-22-17(19)15-14-10-13(11-6-8-12(21-3)9-7-11)24-26(14)25-16(15)18(20)23-5-2/h6-10H,4-5H2,1-3H3

InChI Key

KDPLXKVZNUGUOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=C(C=C3)OC)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

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